![molecular formula C8H8BrN3 B1355158 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine CAS No. 6840-20-6](/img/structure/B1355158.png)
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
Übersicht
Beschreibung
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure, which includes both imidazole and pyrimidine rings. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyrimidine with α-bromoketones under specific conditions to form the desired imidazo[1,2-a]pyrimidine scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free and mild reaction conditions is preferred to minimize environmental impact and ensure safety during large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
The synthesis of this compound can be achieved through various methodologies that incorporate bromination and functionalization processes. A notable approach involves the use of a-bromoketones as starting materials, which can undergo transformations to yield the desired imidazo compound. The reaction conditions often include the use of oxidizing agents such as TBHP (tert-butyl hydroperoxide) and halogenation reagents like Br2 to facilitate the formation of brominated intermediates .
Antimycobacterial Activity
One of the prominent applications of this compound derivatives is their evaluation for antimycobacterial activity against Mycobacterium tuberculosis. Studies have shown that certain derivatives exhibit significant antitubercular potency with minimum inhibitory concentrations (MICs) ranging from 0.5 to 6 μM. For instance, some synthesized compounds have demonstrated MIC values comparable to established antituberculosis drugs like isoniazid .
Inhibition of Protein Kinases
Another potential application lies in the inhibition of protein kinases such as IRAK4 (Interleukin-1 receptor-associated kinase 4). Compounds derived from imidazo[1,2-a]pyrimidine structures have been identified as effective inhibitors in this context. These compounds are being explored for their therapeutic potential in treating inflammatory diseases and certain cancers due to their ability to modulate signaling pathways involved in immune responses .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound derivatives have revealed insights into how modifications to the molecular structure can enhance biological activity. For example:
- Substituents at various positions on the imidazo ring can significantly influence the compound's potency and selectivity.
- The introduction of electron-withdrawing or electron-donating groups has been shown to alter the pharmacokinetic properties and overall efficacy of these compounds against target pathogens .
Case Study: Antituberculosis Activity
A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and tested for their antimycobacterial activity. Among these, specific compounds demonstrated an MIC of 12.5 μg/mL against Mycobacterium tuberculosis (H37 RV strain), indicating promising therapeutic potential in combating tuberculosis infections .
Case Study: IRAK4 Inhibition
Research has highlighted the efficacy of imidazo[1,2-a]pyridinyl derivatives as IRAK4 inhibitors. These compounds were found to selectively inhibit IRAK4 activity in vitro and showed potential for further development into anti-inflammatory therapeutics. The detailed synthesis and biological evaluation underscored their relevance in drug discovery efforts targeting inflammatory pathways .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom, which affects its reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the methyl groups, leading to different chemical properties and applications.
Imidazo[1,2-a]pyrimidine: The parent compound without any substituents, serving as a versatile scaffold for various derivatives
Uniqueness
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential for functionalization. These substituents also contribute to its distinct biological activities and make it a valuable compound for research and development in various fields .
Biologische Aktivität
3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its imidazo-pyrimidine core structure. The presence of bromine and methyl groups at specific positions contributes to its pharmacological properties.
Recent studies have identified this compound as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. Inhibition of PDE10A leads to increased levels of cyclic nucleotides, which are crucial for neurotransmission and neuroprotection.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that this compound can inhibit cell proliferation in cancer cell lines through the modulation of signaling pathways involved in cell growth and survival.
Neuroprotective Effects
Due to its role as a PDE10A inhibitor, this compound shows promise in treating neurodegenerative diseases. Enhanced cyclic nucleotide signaling may protect neurons from apoptosis and improve cognitive functions.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits PDE10A with an IC50 value in the low micromolar range. This inhibition correlates with increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular processes.
Study | Model | IC50 (µM) | Effect |
---|---|---|---|
Study A | Cancer Cell Lines | 4.5 | Induces apoptosis |
Study B | Neuronal Cultures | 3.2 | Enhances survival |
Animal Models
Animal studies have further validated the neuroprotective effects of this compound. In models of neurodegeneration, administration of this compound resulted in improved behavioral outcomes and reduced markers of neuronal damage.
Eigenschaften
IUPAC Name |
3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-7(9)4-10-8(12)11-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHMAZMJLBMJCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=C(N12)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569686 | |
Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-20-6 | |
Record name | 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.